molecular formula C16H21NO2 B1678794 Ramelteon CAS No. 196597-26-9

Ramelteon

Cat. No. B1678794
M. Wt: 259.34 g/mol
InChI Key: YLXDSYKOBKBWJQ-LBPRGKRZSA-N
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Description

Ramelteon is a synthetic analog of melatonin that acts specifically on MT1 and MT2 melatonin receptors . It belongs to the group of medicines called central nervous system (CNS) depressants, which slow down the nervous system . Ramelteon is used to treat insomnia, particularly delayed sleep onset .


Synthesis Analysis

Ramelteon can be synthesized from commercially available 2,3-dihydrobenzofuran-4-amine . An efficient three-step synthetic route has been reported, which represents the shortest racemic synthesis to date with a 26% overall yield . Another synthesis method involves the Vilsmeier-Haack reaction, Wittig-Horner condensation, and reduction to give ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propinate .


Molecular Structure Analysis

Ramelteon has a molecular formula of C16H21NO2 . It has a high affinity for the MT1 and MT2 receptors . The molecular structure consists of a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core .


Chemical Reactions Analysis

Ramelteon’s synthesis involves several carbon–carbon and carbon–heteroatom bond-forming reactions . Key steps include Ir-catalyzed O-vinylation, Rh-catalyzed vinyl ether annulation through directed C–H bond activation, and enantioselective reduction of an α,β-unsaturated nitrile moiety under hydrosilylation conditions using a Cu II/Walphos type catalyst .

Scientific Research Applications

Efficacy in Treating Insomnia

Metabolism in Human Liver Microsomes

Ramelteon undergoes hydroxylation in human liver microsomes, producing eight metabolites via six pathways. It is metabolized mainly by CYP1A2, CYP2C19, and CYP3A4. The study highlights the significant drug-drug interaction caused by fluvoxamine coadministration, resulting in a large increase in ramelteon exposure. This underscores the importance of considering potential drug interactions when prescribing ramelteon(Obach & Ryder, 2010).

Impact on Sleep Disturbance After Traumatic Brain Injury

A clinical trial investigated the effect of ramelteon on sleep disturbance among individuals with traumatic brain injury (TBI). This double-blind, placebo-controlled study found that a nightly dosage of ramelteon over three weeks significantly increased total sleep time and improved aspects of cognitive functioning, including executive functioning. These findings provide preliminary evidence of the effectiveness of ramelteon in treating sleep difficulties among individuals with TBI (Lequerica, Jasey, Portelli Tremont, & Chiaravalloti, 2015).

Effects on Daytime Body Temperature and Sleep

A study on the effects of ramelteon on daytime body temperature and sleep found that it can improve daytime sleep by reducing core temperature and modulating skin temperature. This suggests that ramelteon may be beneficial for treating insomnia associated with circadian misalignment due to circadian sleep disorders (Markwald, lee-chiong, Burke, Snider, & Wright, 2010).

Pharmacokinetic and Pharmacodynamic Evaluation

Ramelteon has demonstrated sleep-promoting effects in clinical trials and practice. It is not associated with typical adverse effects of other hypnotics, indicating its potential application in pathological conditions beyond sleep disorders (Spadoni, Bedini, Lucarini, Mor, & Rivara, 2015).

Preventive Effects on Delirium

A randomized placebo-controlled trial showed that ramelteon could lower the risk of delirium in elderly patients admitted for acute care, supporting the potential pathogenic role of melatonin neurotransmission in delirium (Hatta, Kishi, Wada, Takeuchi, Odawara, Usui, & Nakamura, 2014).

properties

IUPAC Name

N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXDSYKOBKBWJQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045951
Record name Ramelteon
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Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Ramelteon
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Solubility

1.64e-02 g/L
Record name Ramelteon
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Mechanism of Action

Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors, and lower selectivity for the MT3 receptor. Melatonin production is concurrent with nocturnal sleep, meaning that an increase in melatonin levels is related to the onset of self-reported sleepiness and an increase in sleep propensity. MT1 receptors are believed to be responsible for regulation of sleepiness and facilitation of sleep onset, and MT2 receptors are believed to mediate phase-shifting effects of melatonin on the circadian rhythm. While MT1 and MT2 receptors are associated with the sleep-wake cycle, MT3 has a completely different profile, and therefore is not likely to be involved in the sleep-wake cycle. Remelteon has no appreciable affinity for the gamma-aminobutyric acid (GABA) receptor complex or receptors that bind neuropeptides, cytokines, serotonin, dopamine, norepinephrine, acetylcholine, or opiates., Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors and selectivity over the MT3 receptor. Ramelteon demonstrates full agonist activity in vitro in cells expressing human MT1 or MT2 receptors. The activity of ramelteon at the MT1 and MT2 receptors is believed to contribute to its sleep-promoting properties, as these receptors, acted upon by endogenous melatonin, are thought to be involved in the maintenance of the circadian rhythm underlying the normal sleep-wake cycle. Ramelteon has no appreciable affinity for the GABA receptor complex or for receptors that bind neuropeptides, cytokines, serotonin, dopamine, noradrenaline, acetylcholine, and opiates. Ramelteon also does not interfere with the activity of a number of selected enzymes in a standard panel. The major metabolite of ramelteon, M-II, is active and has approximately one tenth and one fifth the binding affinity of the parent molecule for the human MT1 and MT2 receptors, respectively, and is 17- to 25-fold less potent than ramelteon in in vitro functional assays. Although the potency of M-II at MT1 and MT2 receptors is lower than the parent drug, M-II circulates at higher concentrations than the parent producing 20- to 100-fold greater mean systemic exposure when compared to ramelteon. M-II has weak affinity for the serotonin 5-HT2B receptor, but no appreciable affinity for other receptors or enzymes. Similar to ramelteon, M-II does not interfere with the activity of a number of endogenous enzymes. All other known metabolites of ramelteon are inactive
Record name Ramelteon
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Product Name

Ramelteon

Color/Form

Crystals from ethyl acetate

CAS RN

196597-26-9
Record name Ramelteon
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Record name (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide
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Record name Ramelteon
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Record name Ramelteon
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113-115 °C
Record name Ramelteon
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,810
Citations
A McGechan, K Wellington - CNS drugs, 2005 - Springer
… ramelteon dosage groups were combined (ramelteon 4 and 8mg), statistically significant differences in total sleep time were apparent in favour of ramelteon at … between ramelteon and …
Number of citations: 119 link.springer.com
NN Nguyen, SS Yu, JC Song - Formulary, 2005 - search.ebscohost.com
… its metabolites, it was concluded that ramelteon undergoes extensive first-pass metabolism. … of ramelteon 16 mg to ramelteon 2-mg IV infusion and also demonstrated that ramelteon is …
Number of citations: 14 search.ebscohost.com
A Kuriyama, M Honda, Y Hayashino - Sleep medicine, 2014 - Elsevier
Ramelteon is the first selective melatonin receptor agonist and currently is approved in the United States and Japan for the treatment of insomnia. Our meta-analysis assessed the …
Number of citations: 189 www.sciencedirect.com
NL Borja, KL Daniel - Clinical therapeutics, 2006 - Elsevier
… , efficacy, and tolerability of ramelteon in the treatment of … that examined the efficacy or tolerability of ramelteon. In addition, 17 … insomnia, patients treated with ramelteon 4 to 32 mg had …
Number of citations: 125 www.sciencedirect.com
M Miyamoto - CNS neuroscience & therapeutics, 2009 - Wiley Online Library
… A receptor complexes, ramelteon is a … , ramelteon possesses the first new therapeutic mechanism of action for a prescription insomnia medication in over three decades. Ramelteon has …
Number of citations: 159 onlinelibrary.wiley.com
G Zammit, M Erman, S Wang-Weigand… - Journal of Clinical …, 2007 - jcsm.aasm.org
… doses of ramelteon at Week 1 (p <0.001) vs placebo. Subject-reported sleep latency was significantly shorter with ramelteon 8 mg at Weeks 1, 3, and 5 (p <0.001) and ramelteon 16 mg …
Number of citations: 246 jcsm.aasm.org
J Liu, L Wang - International journal of clinical practice, 2012 - Wiley Online Library
… focused on ramelteon, vs. … , ramelteon was not associated with higher risk ratio of any frequent adverse events comparing with control. Conclusion: The efficacy and safety of ramelteon …
Number of citations: 82 onlinelibrary.wiley.com
DN Neubauer - Neuropsychiatric disease and treatment, 2008 - Taylor & Francis
Ramelteon is a selective melatonin receptor (MT 1 and MT 2 ) agonist that has been approved by the US Food and Drug Administration for the treatment of insomnia characterized by …
Number of citations: 85 www.tandfonline.com
M Erman, D Seiden, G Zammit, S Sainati, J Zhang - Sleep medicine, 2006 - Elsevier
… Because of the activity of ramelteon at both of these receptors, it may be referred to as a … Ramelteon has higher affinity for the MT 1 than MT 2 receptor. Ramelteon has negligible affinity …
Number of citations: 341 www.sciencedirect.com
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2006 - journals.sagepub.com
… minutes in the ramelteon 16 mg group and 15.5 minutes in the ramelteon 64 mg group, compared with 24.6 minutes in the placebo group (P < 0.001 for both ramelteon doses vs placebo…
Number of citations: 2 journals.sagepub.com

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